molecular formula C13H25NO3 B13254763 tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

Cat. No.: B13254763
M. Wt: 243.34 g/mol
InChI Key: HLEVJWSDAVHPKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate can be synthesized using various methods. One common method involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction typically involves the formation of an intermediate, which is then reacted with the appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The propoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate biological processes effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate is unique due to its propoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other pyrrolidine derivatives and can lead to unique applications in various fields.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2-(propoxymethyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H25NO3/c1-5-9-16-10-13(7-6-8-14-13)11(15)17-12(2,3)4/h14H,5-10H2,1-4H3

InChI Key

HLEVJWSDAVHPKS-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(CCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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